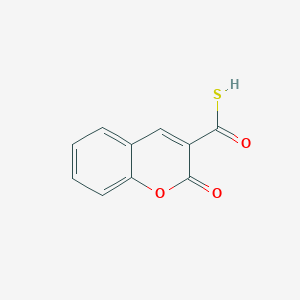

2-Oxo-2H-1-benzopyran-3-carbothioic S-acid

Description

Structure

3D Structure

Properties

CAS No. |

919106-58-4 |

|---|---|

Molecular Formula |

C10H6O3S |

Molecular Weight |

206.22 g/mol |

IUPAC Name |

2-oxochromene-3-carbothioic S-acid |

InChI |

InChI=1S/C10H6O3S/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H,12,14) |

InChI Key |

BVIPMQUXWLNZKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)S |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxo 2h 1 Benzopyran 3 Carbothioic S Acid

Synthesis of the 2-Oxo-2H-1-benzopyran-3-carboxylic Acid Precursor

The formation of the coumarin-3-carboxylic acid core is most prominently achieved through the Knoevenagel condensation reaction. This method is widely utilized due to its efficiency and versatility.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in coumarin (B35378) synthesis. tandfonline.com It involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst, followed by cyclization to form the coumarin ring system. mychemblog.com

The synthesis of coumarin-3-carboxylic acid and its esters typically begins with the condensation of an o-hydroxybenzaldehyde (salicylaldehyde) derivative with a compound containing an active methylene group. biomedres.usrsc.org The reactivity of the methylene group is due to its position between two electron-withdrawing groups.

Commonly used active methylene compounds for this synthesis include:

Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): This reagent is highly effective for producing coumarin-3-carboxylic acids directly after condensation and subsequent hydrolysis, often in a one-pot reaction. acs.orgacs.orgresearchgate.net

Malonic Esters (e.g., Diethyl malonate, Dimethyl malonate): When reacted with salicylaldehydes, these esters yield coumarin-3-carboxylic acid esters. biomedres.usrsc.orgsapub.org A subsequent hydrolysis step is required to obtain the final carboxylic acid precursor. rsc.orgnih.gov

Ethyl Cyanoacetate: This compound can also be used, leading to 3-cyanocoumarins, which can then be hydrolyzed to the carboxylic acid. bhu.ac.inresearchgate.net

The general reaction involves the base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde (B1680747). This is followed by an intramolecular cyclization (lactonization) through the reaction of the phenolic hydroxyl group, ultimately forming the stable benzopyranone ring. youtube.com

A diverse array of catalysts has been developed to facilitate the Knoevenagel condensation for coumarin-3-carboxylic acid synthesis, with a significant focus on improving yields, simplifying procedures, and adhering to green chemistry principles.

Weak organic bases are traditional catalysts for this reaction.

Piperidine: Often used as a classic, effective base catalyst for this condensation. rsc.orgyoutube.com

In recent years, various other catalytic systems have been reported to offer distinct advantages, such as milder conditions, improved yields, and easier work-up.

Organocatalysts: L-proline has been demonstrated as an efficient catalyst, promoting the reaction between salicylaldehyde derivatives and malonic acid esters. biomedres.usresearchgate.net

Inorganic Bases: Simple inorganic bases like potassium carbonate and sodium azide (B81097) have been successfully used, particularly in aqueous media at room temperature, providing a green and cost-effective route. acs.orgacs.org

Lewis Acids and Metal-Containing Catalysts: Catalysts such as stannous chloride dihydrate (SnCl₂) and zirconyl chloride octahydrate (ZrOCl₂·8H₂O) have been shown to be effective, sometimes under solvent-free or ultrasound irradiation conditions. eurjchem.comeurjchem.com

Heterogeneous Catalysts: To simplify catalyst removal and recycling, solid-supported catalysts like silica (B1680970) gel have been employed. eurjchem.com

The table below summarizes various catalytic systems used for the synthesis of the coumarin-3-carboxylic acid precursor.

| Catalyst | Active Methylene Compound | Solvent/Conditions | Key Advantages | Source(s) |

| Piperidine | Diethyl malonate | Ethanol, Reflux | Traditional, effective method | rsc.org |

| L-proline | Malonate esters | Acetonitrile (B52724), 80°C | Mild conditions, good yields, no column chromatography needed | biomedres.usresearchgate.net |

| Potassium Carbonate (K₂CO₃) | Meldrum's Acid | Water, Room Temperature | Green, high atom-economy, simple product isolation | acs.orgacs.org |

| Sodium Azide (NaN₃) | Meldrum's Acid | Water, Room Temperature | Environmentally benign, excellent yields | acs.orgacs.org |

| Stannous Chloride (SnCl₂) | Malonic Acid | Solvent-free, 120°C | Rapid synthesis, good yields | eurjchem.com |

| Zirconyl Chloride (ZrOCl₂·8H₂O) | Malonic Acid | Water, Ultrasound | Rapid, one-pot synthesis | eurjchem.comeurjchem.com |

| Waste Curd Water | Dimethyl malonate | Ultrasound, 40°C | Biodegradable catalyst, sustainable, mild conditions | eurjchem.comeurjchem.com |

| Silica Gel | Malononitrile/Malonates | Heterogeneous catalysis | Reusable catalyst | eurjchem.com |

Alternative Cyclization and Condensation Reactions

While the Knoevenagel condensation is the most direct route to coumarin-3-carboxylic acids, other classic named reactions for coumarin synthesis can be adapted.

Perkin Reaction: This reaction typically involves the condensation of an o-hydroxybenzaldehyde with an acid anhydride (B1165640) in the presence of the sodium salt of the corresponding carboxylic acid. rsc.org While traditionally used for simple coumarins, modifications could potentially introduce the required 3-carboxy functionality.

Pechmann Condensation: This method involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. rsc.org To synthesize the target precursor, a phenol would need to react with a suitably substituted β-ketoester that could generate the 3-carboxy group.

Other Methods: The Wittig, Kostanecki–Robinson, and Reformatsky reactions have also been noted as useful strategies for synthesizing the broader family of coumarin derivatives. sapub.org

Green Chemistry Principles in Precursor Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign processes. The synthesis of coumarin-3-carboxylic acid has been a fertile ground for the application of green chemistry principles.

Key green approaches include:

Aqueous Synthesis: The use of water as a solvent is a significant advancement, replacing volatile and often toxic organic solvents. Several protocols have been developed for the synthesis of coumarin-3-carboxylic acids at room temperature in water. acs.orgacs.org

Biodegradable Catalysts: An innovative approach uses waste curd water, an acidic byproduct of dairy processing, as a biodegradable and effective catalytic solvent, often in conjunction with ultrasound irradiation to accelerate the reaction. eurjchem.comeurjchem.com

Solvent-Free Conditions: Some methods eliminate the solvent entirely, performing the reaction with a neat mixture of reagents, often activated by microwave irradiation. rsc.orgslideshare.net This reduces waste and can significantly shorten reaction times.

Energy Efficiency: The use of ultrasound or microwave irradiation can provide the necessary activation energy more efficiently than conventional heating, leading to faster reactions and often cleaner products. sapub.orgeurjchem.com

Atom Economy: One-pot reactions, such as the condensation of salicylaldehydes with Meldrum's acid, are highly atom-economical and reduce the number of purification steps required, minimizing waste. acs.org

Conversion of Carboxylic Acid to Carbothioic S-acid Moiety

Once 2-Oxo-2H-1-benzopyran-3-carboxylic acid has been synthesized and purified, the final step is the conversion of the carboxylic acid group (-COOH) into a carbothioic S-acid group (-COSH). This transformation involves the replacement of the hydroxyl (-OH) group with a thiol (-SH) group. Since the direct substitution of a hydroxyl group is difficult, it must first be converted into a better leaving group. libretexts.org

Two primary methods are well-suited for this conversion:

Two-Step Conversion via an Acid Chloride Intermediate: This is a classic and reliable method.

Step 1: Formation of the Acid Chloride. The precursor, 2-Oxo-2H-1-benzopyran-3-carboxylic acid, is reacted with thionyl chloride (SOCl₂). libretexts.org This reaction converts the carboxylic acid into the more reactive 2-Oxo-2H-1-benzopyran-3-carbonyl chloride. libretexts.org

Step 2: Reaction with a Hydrosulfide (B80085) Salt. The resulting acid chloride is then treated with a source of the hydrosulfide anion (SH⁻), such as potassium hydrosulfide (KSH). wikipedia.org The nucleophilic sulfur displaces the chloride ion to yield the final product, 2-Oxo-2H-1-benzopyran-3-carbothioic S-acid.

Direct Conversion using Lawesson's Reagent: A more direct, one-step protocol has been developed using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). This reagent is widely used for thionation reactions, particularly for converting carbonyls to thiocarbonyls. nih.gov It has been shown to be effective for the direct conversion of carboxylic acids to their corresponding thioacids in a single, efficient step. nih.gov This method avoids the need to isolate the often moisture-sensitive acid chloride intermediate.

Nucleophilic Thiolation of Acyl Chloridesresearchgate.net

The conversion of acyl chlorides into various carboxylic acid derivatives through nucleophilic acyl substitution is a fundamental transformation in organic synthesis. libretexts.org Acyl chlorides are highly reactive due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. libretexts.orgchemistrysteps.com In this context, 2-oxo-2H-1-benzopyran-3-carbonyl chloride serves as a key intermediate. The general mechanism involves the addition of a sulfur nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group to yield the final thioic S-acid product. masterorganicchemistry.com

Potassium hydrosulfide (KSH) is an inorganic salt that serves as a convenient source of the hydrosulfide anion ([SH]⁻). wikipedia.org It is typically prepared by the reaction of hydrogen sulfide (B99878) (H₂S) with potassium hydroxide (B78521) (KOH). wikipedia.org In the synthesis of this compound, KSH provides the sulfur nucleophile required for the substitution reaction.

The reaction proceeds via the nucleophilic attack of the hydrosulfide anion on the electrophilic carbonyl carbon of 2-oxo-2H-1-benzopyran-3-carbonyl chloride. This is followed by the elimination of the chloride ion, a good leaving group, to furnish the desired thioic S-acid. The reaction is typically carried out in an aprotic solvent to avoid side reactions with the acyl chloride.

General Reaction Scheme:

2-Oxo-2H-1-benzopyran-3-carbonyl chloride + KSH → this compound + KCl

An alternative method for introducing the thioic S-acid functionality is the direct use of hydrogen sulfide gas in the presence of a base, such as pyridine (B92270). researchgate.netresearchgate.net Hydrogen sulfide itself is a weak nucleophile, but its nucleophilicity is significantly enhanced by deprotonation with a base. researchgate.net Pyridine serves a dual purpose in this reaction: it acts as a base to generate the more potent hydrosulfide nucleophile in situ and also serves as a scavenger for the hydrogen chloride (HCl) byproduct formed during the reaction, driving the equilibrium towards the product. organic-chemistry.org

The reaction mechanism is analogous to that with potassium hydrosulfide, where the in situ-generated hydrosulfide anion attacks the acyl chloride. The use of pyridine as both a catalyst and a solvent is common in such transformations. organic-chemistry.org

Reaction in the presence of Pyridine:

H₂S + Pyridine ⇌ [SH]⁻ + [Pyridine-H]⁺

2-Oxo-2H-1-benzopyran-3-carbonyl chloride + [SH]⁻ → this compound + Cl⁻

Phosphorus Sulfide Reagents in Thionationresearchgate.net

Phosphorus sulfide reagents, particularly phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, are powerful thionating agents widely used in organosulfur chemistry. researchgate.netnih.gov These reagents are most commonly employed to convert a carbonyl group (C=O) into a thiocarbonyl group (C=S). organic-chemistry.orgaudreyli.comnih.gov For instance, they can convert esters, lactones, and amides into their corresponding thiono derivatives. researchgate.netaudreyli.comnih.gov

While the direct conversion of an acyl chloride to a thioic S-acid using these reagents is not the typical application, they can be used to thionate the parent coumarin-3-carboxylic acid. The reaction of a carboxylic acid with P₄S₁₀ can yield various sulfur-containing products, including the corresponding thiocarboxylic acid. However, the reaction conditions must be carefully controlled to favor the formation of the desired S-acid over other potential products like thiocarbonyl derivatives. Lawesson's reagent, known for its milder and more selective thionating properties compared to P₄S₁₀, has been successfully used to convert coumarin ester derivatives into their thiocarbonyl analogues. nih.gov This suggests its potential applicability in related transformations of coumarin-based starting materials.

| Reagent | Formula | Primary Application | Notes |

|---|---|---|---|

| Phosphorus Pentasulfide | P₄S₁₀ | Conversion of C=O to C=S (ketones, amides, esters) | Highly reactive; can lead to side products if not controlled. nih.gov |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Conversion of C=O to C=S | Generally more soluble and selective than P₄S₁₀. researchgate.netnih.gov |

| Potassium Hydrosulfide | KSH | Nucleophilic source of [SH]⁻ | Used for direct substitution on acyl halides. wikipedia.org |

| Hydrogen Sulfide/Pyridine | H₂S / C₅H₅N | Nucleophilic source of [SH]⁻ | Pyridine acts as a base and acid scavenger. organic-chemistry.org |

Optimization of Reaction Conditions for S-acid Formation

The successful synthesis of this compound requires careful optimization of several reaction parameters to maximize the yield and purity of the product while minimizing side reactions. researchgate.net Key factors include the choice of solvent, reaction temperature, stoichiometry of reactants, and reaction time. nih.govresearchgate.net

Solvent: For reactions involving highly reactive acyl chlorides, anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile are generally preferred to prevent hydrolysis. researchgate.netnih.gov When using hydrogen sulfide, pyridine can serve as both the solvent and the base. organic-chemistry.org

Temperature: Nucleophilic acyl substitution reactions are often exothermic. Therefore, the reaction is typically initiated at a low temperature (e.g., 0 °C) to control the reaction rate and then gradually allowed to warm to room temperature or heated to ensure complete conversion. researchgate.net

Stoichiometry: The molar ratio of the reactants is crucial. A slight excess of the thiolating agent (e.g., KSH or H₂S) may be used to ensure the complete consumption of the starting acyl chloride.

Reaction Time: The progress of the reaction should be monitored, for instance by using thin-layer chromatography (TLC), to determine the optimal reaction time needed for completion. arabjchem.org

| Parameter | Considerations | Typical Conditions |

|---|---|---|

| Solvent | Must be aprotic and anhydrous to prevent hydrolysis of the acyl chloride. | THF, DCM, Acetonitrile, Pyridine |

| Temperature | Low initial temperature to control exothermicity, followed by warming or refluxing. researchgate.net | 0 °C to Room Temperature (or reflux) |

| Reagents | Purity of the starting coumarin-3-carbonyl chloride is essential. | Freshly prepared or purified acyl chloride. |

| Atmosphere | An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture. researchgate.net | Nitrogen or Argon |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Thione/Thiol Tautomers

High-resolution NMR spectroscopy is an indispensable tool for elucidating the tautomeric equilibrium between the thione and thiol forms of 2-Oxo-2H-1-benzopyran-3-carbothioic S-acid. The chemical environment of the protons and carbons is distinct for each tautomer, leading to different chemical shifts and coupling patterns in their respective NMR spectra. Theoretical calculations, such as those using Density Functional Theory (DFT), can aid in predicting the relative stabilities and spectroscopic parameters of the tautomers. nih.govresearchgate.net

The ¹H NMR spectrum is crucial for identifying the predominant tautomeric form in solution. In the thiol form, a characteristic signal for the S-H proton would be expected, typically appearing as a broad singlet. The exact chemical shift of this proton can be influenced by solvent and concentration. The proton at the 4-position of the coumarin (B35378) ring (H-4) would likely appear as a singlet in the aromatic region. The protons of the benzo-fused ring would exhibit a complex splitting pattern corresponding to a four-spin system.

For the thione tautomer, the N-H proton signal would be observed, the chemical shift of which would differ from the S-H proton of the thiol form. The signals from the coumarin ring protons would also be affected by the change in the electronic structure of the C3 substituent. DFT calculations can provide theoretical predictions of these chemical shifts to aid in spectral assignment. researchgate.net

A hypothetical data table for the ¹H NMR chemical shifts is presented below, based on general knowledge of similar heterocyclic systems.

| Proton | Predicted Chemical Shift (ppm) - Thiol Form | Predicted Chemical Shift (ppm) - Thione Form |

| H-4 | ~8.0-8.5 | ~7.8-8.3 |

| Aromatic-H | ~7.2-7.8 | ~7.1-7.7 |

| S-H / N-H | Variable (broad singlet) | Variable (broad singlet) |

Note: These are estimated values and can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule and is particularly useful for distinguishing between the thione and thiol tautomers. The chemical shift of the C-3 carbon and the carbonyl/thiocarbonyl carbon are key indicators. In the thiol form, a signal for the C=O group of the carbothioic acid would be expected in the range of 160-170 ppm, while the C-2 lactone carbonyl would appear at a similar value. For the thione form, the C=S carbon would resonate at a much lower field, typically in the range of 190-220 ppm.

The chemical shifts of the other carbon atoms in the coumarin ring system would also show slight variations between the two tautomers due to differences in electron distribution. researchgate.net

A hypothetical data table for the ¹³C NMR chemical shifts is presented below.

| Carbon | Predicted Chemical Shift (ppm) - Thiol Form | Predicted Chemical Shift (ppm) - Thione Form |

| C-2 (lactone C=O) | ~160 | ~160 |

| C-3 | ~110-120 | ~115-125 |

| C-4 | ~140-145 | ~138-143 |

| C-4a | ~118-120 | ~118-120 |

| C-5 | ~128-130 | ~128-130 |

| C-6 | ~124-126 | ~124-126 |

| C-7 | ~132-134 | ~132-134 |

| C-8 | ~116-118 | ~116-118 |

| C-8a | ~154-156 | ~154-156 |

| C=O / C=S | ~165-175 (C=O) | ~190-205 (C=S) |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule and can provide further evidence for the tautomeric equilibrium.

The FT-IR spectrum of this compound would be dominated by the stretching vibration of the lactone carbonyl group (C=O) of the coumarin ring, which is expected to appear in the region of 1700-1750 cm⁻¹. For the thiol tautomer, a characteristic S-H stretching vibration would be observed, typically in the range of 2550-2600 cm⁻¹, although it is often weak. The C=O stretching of the carboxylic acid group would also be present. In the thione form, the C=S stretching vibration, which is typically weaker than the C=O stretch, would be expected in the region of 1050-1250 cm⁻¹. The N-H stretching vibration for the thione tautomer would appear in the range of 3100-3500 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be observed in their characteristic regions. researchgate.netresearchgate.net

A summary of the expected FT-IR absorption bands is provided in the table below.

| Functional Group | Tautomeric Form | Expected Wavenumber (cm⁻¹) |

| C=O (lactone) | Both | 1700-1750 |

| S-H | Thiol | 2550-2600 (weak) |

| C=O (carbothioic acid) | Thiol | 1680-1710 |

| C=S | Thione | 1050-1250 |

| N-H | Thione | 3100-3500 |

| C-H (aromatic) | Both | 3000-3100 |

| C=C (aromatic) | Both | 1450-1600 |

Raman spectroscopy provides complementary information to FT-IR. The C=S stretching vibration, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. This makes Raman spectroscopy particularly useful for confirming the presence of the thione tautomer. The symmetric vibrations of the aromatic ring system are also typically strong in the Raman spectrum. Computational studies can be employed to predict the Raman active modes and their intensities, which can then be compared with experimental data for a more detailed structural assignment. jocpr.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak would confirm the elemental composition of C₁₀H₆O₃S.

The fragmentation pattern can provide clues about the structure and the relative stability of the tautomers. Common fragmentation pathways for coumarins involve the loss of CO from the lactone ring. For the carbothioic acid derivative, fragmentation could also involve the loss of the carbothioic acid side chain or parts of it, such as the loss of H₂S or COS. High-resolution mass spectrometry (HRMS) would be essential for determining the exact mass of the fragments and confirming their elemental composition.

X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the unambiguous determination of the molecular structure of a compound in its crystalline form. While specific crystallographic data for this compound is not widely published, the analysis of related coumarin structures provides a strong framework for understanding its likely structural characteristics. For instance, studies on similar coumarin derivatives have shown that they often crystallize in monoclinic or triclinic space groups. mdpi.com The precise cell parameters (a, b, c, α, β, γ), volume, and calculated density are unique to the specific crystal structure and are determined from the diffraction experiment.

Conformational Analysis in Crystalline State

The conformation of a molecule describes the spatial arrangement of its atoms. In the crystalline state, the conformation of this compound would be "frozen" in a low-energy state. The coumarin ring system itself is expected to be nearly planar, a characteristic feature of this heterocyclic scaffold. nih.gov However, the substituent at the 3-position, the carbothioic S-acid group (-COSH), introduces conformational flexibility.

Key conformational features that would be determined from X-ray diffraction data include:

Dihedral Angles: The torsion angle between the plane of the coumarin ring and the plane of the carbothioic S-acid group is a critical parameter. This angle would reveal the orientation of the substituent relative to the core ring structure.

Bond Lengths and Angles: Precise measurements of bond lengths and angles within the molecule would confirm the expected electronic distribution. For example, the C=O and C=S bond lengths would be of particular interest, as would the bond lengths within the benzopyran ring system, which can indicate the degree of electron delocalization. nih.gov

| Parameter | Expected Value/Range | Significance |

| Coumarin Ring Planarity | Near planar | Indicates the rigidity of the core scaffold. |

| Dihedral Angle (Coumarin-COSH) | Variable | Determines the overall shape of the molecule. |

| C=O Bond Length | ~1.2 Å | Typical for a carbonyl group. |

| C-S Bond Length | ~1.8 Å | Typical for a single bond between carbon and sulfur. |

| S-H Bond Length | ~1.3 Å | Typical for a thiol group. |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a network of intermolecular interactions. These non-covalent forces, while weaker than covalent bonds, collectively determine the stability and physical properties of the crystal. For this compound, several types of intermolecular interactions are anticipated to play a significant role in its crystal packing.

Hydrogen Bonding: The presence of the carbothioic S-acid group provides both a hydrogen bond donor (the S-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This makes strong O-H···O or S-H···O hydrogen bonds a likely and dominant feature in the crystal packing, potentially leading to the formation of dimers or extended chains.

| Interaction Type | Donor/Acceptor Groups | Expected Role in Crystal Packing |

| Hydrogen Bonding | S-H (donor), C=O (acceptor) | Formation of primary structural motifs (e.g., dimers, chains). |

| π-π Stacking | Benzopyran rings | Stabilization of the crystal lattice through aromatic interactions. |

| C-H···O Interactions | Aromatic/Aliphatic C-H, C=O | Secondary interactions contributing to packing efficiency. |

Reactivity and Chemical Transformations of 2 Oxo 2h 1 Benzopyran 3 Carbothioic S Acid

Reactions Involving the Carbothioic S-Acid Functional Group

The carbothioic S-acid group, -COSH, is a sulfur analog of a carboxylic acid and exhibits a distinct reactivity profile. It can readily ionize and participate in a variety of nucleophilic and electrophilic reactions.

Alkylation and Thioester Formation

Similar to other thiocarboxylic acids, 2-Oxo-2H-1-benzopyran-3-carbothioic S-acid can be readily alkylated to form the corresponding S-alkyl thioesters. This reaction typically proceeds via the formation of a thiocarboxylate anion in the presence of a base, which then acts as a potent nucleophile. wikipedia.org The thiolate can then displace a leaving group from an alkylating agent, such as an alkyl halide. wikipedia.org

The general scheme for this reaction is as follows:

Reaction Scheme: Alkylation of this compound

This compound + R-X (in the presence of a base) → S-Alkyl 2-oxo-2H-1-benzopyran-3-carbothioate + HX

Where R-X is an alkylating agent (e.g., alkyl halide).

This process is a valuable method for introducing a variety of organic moieties onto the sulfur atom, leading to a diverse range of thioester derivatives. The formation of thioesters is a significant transformation, as these compounds are themselves important intermediates in organic synthesis. libretexts.org

Condensation Reactions with Nitrogen-Containing Compounds for Amide Formation

The carbothioic S-acid functional group can react with nitrogen-containing nucleophiles, such as primary and secondary amines, to form the corresponding carboxamides. This reaction is analogous to the well-established amide formation from carboxylic acids. The reaction often requires activation of the carbothioic S-acid, for instance, by converting it to a more reactive species like a thioacyl chloride, or by using coupling agents.

Research on the analogous 2-oxo-2H-1-benzopyran-3-carboxylic acid has shown that it can be converted to N-substituted carboxamides. researchgate.netnih.gov This suggests a similar reactivity for the carbothioic S-acid derivative. The synthesis of 2-oxo-2H-1-benzothiopyran-3-carboxamide, a related sulfur-containing heterocycle, also proceeds through the amidation of the corresponding carboxylic acid derivative, highlighting the feasibility of this transformation.

General Reaction for Amide Formation:

This compound + RNH₂ → N-Substituted 2-oxo-2H-1-benzopyran-3-carboxamide + H₂S

The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) can facilitate this condensation under milder conditions. nih.gov

Reactions with Electrophiles and Nucleophiles at Sulfur

The sulfur atom in the carbothioic S-acid group is nucleophilic and can react with various electrophiles. msu.edu For instance, oxidation with agents like hydrogen peroxide or m-chloroperbenzoic acid would be expected to yield the corresponding sulfonic acid, passing through sulfenic and sulfinic acid intermediates.

Conversely, the carbonyl carbon of the thioester derivatives formed from this compound is electrophilic and susceptible to attack by nucleophiles. Thioesters are known to be more reactive towards nucleophilic acyl substitution than their corresponding oxygen esters. libretexts.org This enhanced reactivity makes them valuable precursors for the synthesis of other carbonyl compounds. For example, hydrolysis of the thioester would regenerate the carbothioic S-acid, while reaction with alcohols would yield the corresponding esters in a transthioesterification reaction. libretexts.org

Table of Potential Reactions at the Sulfur Moiety

| Reactant Type | Example Reagent | Potential Product |

| Electrophile (Oxidant) | Hydrogen Peroxide | 2-Oxo-2H-1-benzopyran-3-sulfonic acid |

| Nucleophile (on thioester) | Water (Hydrolysis) | This compound |

| Nucleophile (on thioester) | Alcohol (Alcoholysis) | 2-Oxo-2H-1-benzopyran-3-carboxylate ester |

| Nucleophile (on thioester) | Amine (Aminolysis) | 2-Oxo-2H-1-benzopyran-3-carboxamide |

Decarboxylative Reactions and Mechanisms

Decarboxylation, the removal of the carboxyl group, is a known reaction for 3-substituted coumarins, particularly the analogous coumarin-3-carboxylic acids. nih.govias.ac.in Given the structural similarity, this compound is also expected to undergo decarboxylation under appropriate conditions, likely with heating. This reaction would lead to the formation of coumarin (B35378) (2H-1-benzopyran-2-one).

The mechanism for the decarboxylation of β-keto acids involves the formation of a cyclic transition state, leading to an enol intermediate which then tautomerizes to the more stable keto form. youtube.com A similar mechanism can be postulated for the decarboxylation of this compound, where the carbothioic S-acid group is in the β-position relative to the pyranone carbonyl.

The presence of the electron-withdrawing coumarin ring system can facilitate this process. Studies on related systems have shown that decarboxylation can be achieved using copper powder or by simply heating the compound. nih.gov

Functionalization of the 2-Oxo-2H-1-benzopyran Core

Beyond the reactions of the carbothioic S-acid group, the coumarin ring itself is susceptible to chemical modification.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the 2-oxo-2H-1-benzopyran scaffold can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of substitution is directed by the existing substituents on the ring. The lactone ring of the coumarin system generally deactivates the aromatic ring towards electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration of coumarin derivatives can be achieved using a mixture of nitric acid and sulfuric acid. researchgate.net The substitution pattern will depend on any pre-existing substituents on the benzoyl portion of the molecule. For the unsubstituted this compound, electrophilic attack would be expected to occur at positions C-6 and C-8. nih.gov

It is important to note that the reaction conditions for electrophilic aromatic substitution must be carefully chosen to avoid unwanted side reactions involving the carbothioic S-acid group, which can also react with strong electrophiles.

Nucleophilic Additions to the Pyrone Ring

The electrophilic nature of the coumarin pyrone ring, particularly at the C4 position, makes it susceptible to nucleophilic attack. Coumarin-3-carboxylic acid and its derivatives are known to undergo condensation reactions with various nucleophiles, leading to the formation of 3,4-fused coumarin systems. nii.ac.jp These reactions often proceed via a Michael addition mechanism, where a nucleophile adds to the α,β-unsaturated system of the pyrone ring.

The presence of the C3-carboxyl group can influence the reactivity and subsequent transformations. For instance, in rhodium-catalyzed reactions with N-heterocycles, a decarboxylative Michael addition occurs to furnish N-heterocycle substituted 3,4-dihydrocoumarins with high chemo- and regioselectivity. eurekaselect.combenthamdirect.com This transformation highlights the dual role of the coumarin-3-carboxylic acid scaffold, where the pyrone ring acts as a Michael acceptor and the carboxyl group facilitates a key decarboxylation step.

| Nucleophile | Reaction Type | Product | Catalyst/Conditions | Ref |

| N-heterocycles | Decarboxylative Michael Addition | 3,4-dihydrocoumarins | Rhodium catalyst, Zn(OAc)₂ | eurekaselect.combenthamdirect.com |

| Various Nucleophiles | Condensation | 3,4-fused coumarins | Not specified | nii.ac.jp |

Cycloaddition Reactions and Heterocycle Formation

Cycloaddition reactions represent a powerful strategy for constructing complex heterocyclic systems from coumarin precursors. Transition metal-catalyzed [4+2] annulation reactions, in particular, have been effectively employed.

Ruthenium(II)-catalyzed C–H activation and annulation cascades have been developed to construct intricate, polycyclic coumarin-fused scaffolds. rsc.org For example, a reaction between a coumarin derivative and an alkyne can proceed through two successive C–H bond activation/[4+2] annulation events in a one-pot operation, leading to the formation of a 6-6-6-6-6 pentacyclic coumarin-fused system. rsc.org The reaction mechanism is proposed to involve the initial C4-metalation of the coumarin to form a 5-membered metallacycle, which then participates in the annulation cascade. rsc.org

Similarly, rhodium(III)-catalyzed annulative coupling of coumarin-3-carboxylic acids with alkynes provides access to variously substituted pyrano[3,4-c]chromene-4,5-dione derivatives. nii.ac.jp This process occurs smoothly through a carboxy-directed C4–H bond cleavage, followed by alkyne insertion and reductive elimination. nii.ac.jp

| Reaction Type | Catalyst System | Substrates | Product | Ref |

| C–H Activation/Annulation Cascade | Ru(II) catalyst, AgSbF₆, Zn(OAc)₂ | Coumarin derivative, Alkyne | Pentacyclic coumarin-fused scaffold | rsc.org |

| Annulative Coupling | Rh(III) catalyst | Coumarin-3-carboxylic acid, Alkyne | Pyrano[3,4-c]chromene-4,5-dione | nii.ac.jp |

| Cycloaddition | Rhodium catalyst, Cu(OAc)₂ | o-vinylphenol, Carbon monoxide | Coumarins | mdpi.com |

Metal-Catalyzed Coupling Reactions for Structural Diversification

Metal-catalyzed cross-coupling reactions have become indispensable tools for the structural diversification of the coumarin core, enabling the introduction of various substituents at specific positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is widely used for the functionalization of coumarin derivatives. researchgate.net A notable strategy involves the decarboxylative cross-coupling of coumarin-3-carboxylic acids with aryl halides. lookchem.comias.ac.in This ligand-free, palladium-catalyzed approach allows for the regioselective synthesis of 3-arylcoumarins, which are important π-electron extended systems. lookchem.com The reaction is compatible with a range of electron-donating and electron-withdrawing substituents on both the coumarin and the aryl halide partner. lookchem.com

The same catalytic system can be adapted for decarboxylative Heck-type reactions. lookchem.com By coupling coumarin-3-carboxylic acid with acrylates under slightly modified conditions, C3-alkenylated coumarins can be obtained in high yields, further extending the conjugated system of the coumarin core. lookchem.com Beyond decarboxylative couplings, traditional palladium-catalyzed reactions like the Suzuki coupling of 4-coumarinyl triflates with boronic acids are also effective for creating C-C bonds at the C4 position. researchgate.net

| Reaction Type | Catalyst System | Substrates | Product | Key Features | Ref |

| Decarboxylative Arylation | PdCl₂, Ag₂CO₃ | Coumarin-3-carboxylic acid, Aryl iodide | 3-Arylcoumarin | Ligand-free, Regioselective at C3 | lookchem.com |

| Decarboxylative Alkenylation | Pd catalyst | Coumarin-3-carboxylic acid, Methyl acrylate | 3-Alkenylcoumarin | Heck-type coupling | lookchem.com |

| Suzuki Coupling | Pd catalyst, ligand, base | 4-Methyl-7-nonafluorobutylsulfonyloxy coumarin, Boronic acid | 7-Aryl-4-methylcoumarin | Microwave-assisted | researchgate.net |

| Cross-Dehydrogenative Coupling | Pd catalyst | Coumarin, Aniline | Indole fused coumarin | Uses O₂ as oxidant | researchgate.net |

Ruthenium- and Rhodium-Catalyzed Functionalizations

Ruthenium and rhodium catalysts have enabled novel C-H functionalization strategies on the coumarin scaffold, often directed by a functional group.

Ruthenium-Catalyzed Reactions: Ruthenium-catalyzed C4-H bond alkenylation of coumarin-3-carboxylic acids has been reported, proceeding via a carboxy-directed mechanism. nii.ac.jp This approach provides a direct route to 4-alkenylated coumarins. acs.orgnih.gov A tandem alkenylation/decarboxylation reaction has also been demonstrated, showcasing the versatility of this catalytic system. acs.orgnih.gov Furthermore, ruthenium(II) complexes themselves, when functionalized with coumarin derivatives, have been synthesized and studied for applications in chemical sensing. nih.gov

Rhodium-Catalyzed Reactions: Rhodium(III) catalysis has proven highly effective for the C-H functionalization of coumarins. The annulative coupling of coumarin-3-carboxylic acids with alkynes to form fused systems is a key example, where the carboxyl group directs the C4-H activation. nii.ac.jp Rhodium catalysts also facilitate the decarboxylative Michael addition of coumarin-3-carboxylic acids to N-heterocycles, yielding 3,4-dihydrocoumarins. eurekaselect.combenthamdirect.com This reaction is triggered by the C-H bond activation of the N-heterocycle. eurekaselect.combenthamdirect.com Another rhodium-catalyzed process involves the reaction of aryl thiocarbamates with alkynes to produce C3 and C4-substituted coumarins. mdpi.com

| Catalyst | Reaction Type | Substrates | Product | Directing Group | Ref |

| Ruthenium | C4-H Alkenylation | Coumarin-3-carboxylic acid, Acrylate | 4-Alkenylated coumarin | Carboxyl | nii.ac.jpacs.orgnih.gov |

| Ruthenium | C–H Activation/Annulation | Coumarin derivative, Alkyne | Fused polycyclic coumarin | Not specified | rsc.org |

| Rhodium | Annulative Coupling | Coumarin-3-carboxylic acid, Alkyne | Pyrano[3,4-c]chromene-4,5-dione | Carboxyl | nii.ac.jp |

| Rhodium | Decarboxylative Michael Addition | Coumarin-3-carboxylic acid, N-heterocycle | 3,4-dihydrocoumarin | N/A | eurekaselect.combenthamdirect.com |

| Rhodium | C-H Bond Activation | Aryl thiocarbamate, Alkyne | C3, C4-substituted coumarin | Thio-carbamate | mdpi.com |

Regioselectivity and Stereochemical Control in Derivatization

Achieving regioselectivity is a critical aspect of synthesizing specifically functionalized coumarin derivatives. In the context of metal-catalyzed reactions involving coumarin-3-carboxylic acid, the carboxyl group often plays a crucial role as a directing group, leading to high regioselectivity.

For instance, in both ruthenium- and rhodium-catalyzed C-H functionalization reactions, the carboxyl group at the C3 position directs the metal catalyst to activate the C4-H bond. nii.ac.jp This leads to the selective formation of C4-functionalized products, such as in the alkenylation and annulation reactions. nii.ac.jpacs.orgnih.gov

In contrast, palladium-catalyzed decarboxylative coupling reactions of coumarin-3-carboxylic acids with aryl halides or acrylates result in functionalization at the C3 position. lookchem.com Here, the reaction proceeds through the extrusion of CO₂, and the new C-C bond is formed at the site of the former carboxyl group attachment. This provides a complementary method to C-H activation strategies, allowing for selective derivatization at either the C3 or C4 position depending on the chosen catalytic system.

In some cases, unexpected regioselectivity is observed. For example, the palladium-catalyzed reaction of coumarin-3-carboxylic acids with arylboronic acids, in the presence of molecular oxygen as an oxidant, resulted in arylation at the C4 position, contrary to the expected C3 arylation via decarboxylation. ias.ac.in This was proposed to occur via an initial protodecarboxylation at C3, followed by C4 arylation. ias.ac.in

Stereochemical control is also relevant, particularly in reactions that create new stereocenters. For example, the ruthenium-catalyzed C-H functionalization of indolines with 7-azabenzonorbornadienes yields cis-configured products exclusively, demonstrating high stereoselectivity. rsc.org While this example is not directly on the coumarin core, it illustrates the potential for stereocontrol in related Ru-catalyzed C-H functionalization reactions.

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure

Quantum chemical methods are instrumental in understanding the electronic properties and reactivity of molecules. For 2-Oxo-2H-1-benzopyran-3-carbothioic S-acid, these studies provide insights into its stability, charge distribution, and potential for chemical reactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations for coumarin (B35378) derivatives are often performed using the B3LYP functional with a basis set like 6-31G* or higher to obtain optimized geometries and electronic properties. researchgate.netresearchgate.net While specific DFT data for this compound is not abundant in publicly available literature, calculations on the closely related coumarin-3-carboxylic acid provide a basis for understanding its electronic characteristics. nih.gov

Theoretical calculations for thiocoumarin have been performed using the B3LYP/6-311++G(d,p) method to analyze its electronic densities. researchgate.net For coumarin derivatives, DFT calculations help in determining various parameters that influence their chemical behavior. rdd.edu.iq

Table 1: Representative Calculated Electronic Properties of a Coumarin Derivative

| Property | Value | Method |

| Total Energy | Value not available | B3LYP/6-31G |

| Dipole Moment | Value not available | B3LYP/6-31G |

Note: Specific values for this compound are not available in the searched literature. The table is a template based on typical DFT studies of similar compounds.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. mdpi.comresearchgate.net

For coumarin derivatives, the HOMO is often localized on the benzopyran ring and the electron-donating groups, while the LUMO is typically distributed over the pyrone ring and electron-withdrawing substituents. mdpi.com In the case of this compound, the carbothioic S-acid group at the C-3 position is expected to influence the distribution and energies of these frontier orbitals. The introduction of a sulfur atom, being less electronegative than oxygen, can alter the electronic properties compared to its carboxylic acid analog. rsc.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | Value not available |

| LUMO | Value not available |

| HOMO-LUMO Gap (ΔE) | Value not available |

Molecular Electrostatic Potential Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For coumarin and its derivatives, the MEP surface typically shows a negative potential around the carbonyl oxygen of the pyrone ring, indicating a site for electrophilic attack. researchgate.net The distribution of electrostatic potential in this compound would be influenced by the presence of the sulfur atom in the carbothioic acid group. The region around the sulfur and oxygen atoms of this group would likely exhibit a distinct electrostatic potential, influencing its interaction with other molecules.

Conformational Analysis and Energy Landscapes

The biological activity and reactivity of a molecule are often dependent on its three-dimensional structure and conformational flexibility. Conformational analysis of this compound would involve identifying the stable conformers and the energy barriers for their interconversion.

The rotation around the C3-C(S)OH bond would be a key factor in determining the conformational landscape. The orientation of the carbothioic S-acid group relative to the coumarin ring system can lead to different conformers with varying stabilities. Computational studies on similar structures, such as coumarin-3-carboxylic acid esters with cycloalkyl groups, have highlighted the importance of weak interactions in determining their solid-state architecture. mdpi.com For the thioic acid, intramolecular hydrogen bonding between the acidic proton and the carbonyl oxygen at C2 could play a significant role in stabilizing certain conformations.

Table 3: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (O=C-C-S) | Relative Energy (kcal/mol) |

| Conformer 1 (Planar) | ~0° | 0.0 (Reference) |

| Conformer 2 (Twisted) | ~90° | Value not available |

| Conformer 3 (Anti-planar) | ~180° | Value not available |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. ias.ac.in For this compound, computational studies could explore various reactions such as esterification, amidation, or decarboxylation.

Studies on coumarin-3-carboxylic acid have shown that it can undergo decarboxylative functionalization at the C3 or C4 position. ias.ac.in The presence of the carbothioic S-acid group might lead to different reaction pathways or reactivities compared to the carboxylic acid analogue. For instance, the synthesis of coumarin-3-carboxamides from coumarin-3-carboxylic acid has been mechanistically studied, involving activation of the carboxyl group. nih.gov A similar approach could be modeled for the thio-acid derivative.

Transition State Analysis

Transition state analysis is crucial for understanding the kinetics of a chemical reaction. By calculating the structure and energy of the transition state, the activation energy barrier for the reaction can be determined.

For a reaction involving this compound, such as its reaction with an amine to form an amide, computational methods could be used to model the transition state of the nucleophilic attack of the amine on the carbonyl carbon of the thio-acid group. This would provide insights into the reaction's feasibility and rate. While specific transition state analyses for this compound are not available, studies on related coumarin reactions provide a framework for how such investigations would be conducted. mdpi.com

Table 4: Hypothetical Activation Energy for a Reaction of this compound

| Reaction | Transition State Structure | Activation Energy (kcal/mol) |

| Amidation with Ammonia | Description of TS | Value not available |

Reaction Pathway Mapping

Detailed reaction pathway mapping for this compound is not explicitly documented. However, insights can be drawn from the extensive studies on its analogue, coumarin-3-carboxylic acid. The functionalization of the C3 and C4 positions of the coumarin ring often proceeds through complex, multi-step pathways.

For coumarin-3-carboxylic acids, reactions such as decarboxylative functionalization, cyclization, and coupling reactions have been mapped out. ias.ac.innih.gov These reactions often involve:

Initial Catalyst Coordination: Transition metals like palladium or rhodium coordinate to the carboxylic acid group. ias.ac.in

C-H Bond Activation: The catalyst then facilitates the cleavage of a C-H bond, typically at the C4 position, forming a metallacycle intermediate. ias.ac.in

Nucleophilic Attack/Insertion: Subsequent steps can involve nucleophilic attack or insertion of other reactants, like alkynes.

Reductive Elimination: The final step is often a reductive elimination to release the functionalized product and regenerate the catalyst.

A plausible reaction pathway for the synthesis of the target compound could involve the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, a common route for forming the coumarin backbone. researchgate.net The introduction of the carbothioic S-acid functional group would likely follow, potentially via the corresponding acid chloride. The thio-analogue, 2-oxo-2H-1-Benzothiopyran-3-carboxamide, for instance, is synthesized through a base-catalyzed cyclization followed by amidation. It is reasonable to hypothesize that the reaction pathways for this compound would be influenced by the presence of the sulfur atom, which has different electronic and steric properties compared to oxygen. The thiol form (RC(O)SH) is generally more common and stable than the thione form (RC(S)OH). wikipedia.org

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods provides a powerful means to characterize molecules and validate experimental data. DFT calculations are routinely used to simulate vibrational (IR and Raman) and electronic (UV-Vis) spectra, as well as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

For various coumarin derivatives, theoretical calculations have shown good agreement with experimental spectra. researchgate.netnih.gov These studies typically involve:

Geometry Optimization: The molecule's geometry is optimized to find its lowest energy conformation using a specific DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry to predict IR and Raman spectra.

Electronic Transition Calculations: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption bands in the UV-Vis spectrum. mdpi.com

NMR Calculations: The GIAO (Gauge-Including Atomic Orbital) method is commonly employed to predict ¹H and ¹³C NMR chemical shifts.

While specific predicted spectra for this compound are not available, data from related structures can provide an estimate. For instance, the IR spectrum of coumarin-3-carboxylic acid shows characteristic peaks for the carboxylic acid O-H stretch, the lactone C=O stretch, and the carboxylic C=O stretch. researchgate.net For the thio-acid, one would expect to see a characteristic S-H stretching vibration and a C=O stretching frequency shifted compared to its carboxylic acid counterpart.

Below is a hypothetical data table illustrating the type of information that would be generated from a computational study on the title compound, based on typical values for related structures.

Interactive Data Table: Predicted Spectroscopic Data

| Property | Predicted Value | Method/Basis Set | Notes |

| ¹H NMR | |||

| δ (S-H) | ~3.5 - 4.5 ppm | GIAO/B3LYP | Position can vary based on solvent and concentration. |

| δ (Aromatic H) | ~7.2 - 8.0 ppm | GIAO/B3LYP | Complex multiplet pattern expected. |

| δ (H4) | ~8.5 ppm | GIAO/B3LYP | Typically downfield due to deshielding effects. |

| ¹³C NMR | |||

| δ (C=O, Lactone) | ~158-162 ppm | GIAO/B3LYP | Carbonyl of the pyrone ring. |

| δ (C=O, Thioacid) | ~190-200 ppm | GIAO/B3LYP | Thioester carbonyls are typically deshielded. |

| δ (Aromatic C) | ~115-155 ppm | GIAO/B3LYP | Range for the benzene (B151609) ring carbons. |

| IR Spectroscopy | |||

| ν (S-H) | ~2550-2600 cm⁻¹ | DFT/B3LYP | Stretching vibration of the thiol group. |

| ν (C=O, Lactone) | ~1700-1740 cm⁻¹ | DFT/B3LYP | Stretching vibration of the lactone carbonyl. |

| ν (C=O, Thioacid) | ~1650-1690 cm⁻¹ | DFT/B3LYP | Stretching vibration of the thioacid carbonyl. |

| UV-Vis | |||

| λmax | ~300-350 nm | TD-DFT/B3LYP | Main absorption band, π→π* transition. |

This table is for illustrative purposes only and is based on general principles and data from analogous compounds. A dedicated computational study on this compound would be required to generate accurate, specific data.

Advanced Chemical Applications and Derivatization Strategies

As a Versatile Synthetic Building Block

The inherent reactivity of the coumarin (B35378) nucleus, combined with the versatile nature of the thiocarboxylic acid functional group, positions 2-Oxo-2H-1-benzopyran-3-carbothioic S-acid as a highly promising synthetic building block.

Scaffold for Complex Organic Architectures

Coumarin-3-carboxylic acids are well-established precursors for the construction of more intricate molecular frameworks. ias.ac.in The carboxylic acid moiety serves as a handle for various chemical transformations, including amidation, esterification, and decarboxylative functionalization. ias.ac.in It is reasonable to extrapolate that this compound could similarly serve as a valuable scaffold.

The synthesis of this thioacid would likely proceed from the readily available coumarin-3-carboxylic acid. researchgate.netgoogle.comeurjchem.com A common method for preparing thiocarboxylic S-acids involves the conversion of the corresponding carboxylic acid to an acid chloride, followed by reaction with a sulfide (B99878) source like potassium hydrosulfide (B80085) (KSH). wikipedia.orgnih.gov The intermediate, 2-oxo-2H-chromene-3-carbonyl chloride, is a known compound, making this a feasible synthetic route. nih.govmolport.comresearchgate.net An alternative one-step method for the conversion of carboxylic acids to thioacids using Lawesson's Reagent has also been developed, which could potentially be applied. nih.gov

Once synthesized, the thioacid can be activated to form thioesters, which are valuable intermediates in their own right. Thioesters are known to participate in various carbon-carbon bond-forming reactions, offering a pathway to elaborate the coumarin scaffold. For instance, they can undergo reactions with organometallic reagents or participate in radical-based transformations.

The following table outlines a plausible synthetic approach to the target compound and its potential for further derivatization.

| Reaction Step | Reactants | Product | Potential Application |

| Acid Chloride Formation | 2-Oxo-2H-1-benzopyran-3-carboxylic acid, Thionyl chloride (SOCl₂) | 2-Oxo-2H-chromene-3-carbonyl chloride | Intermediate for thioacid synthesis |

| Thioacid Synthesis | 2-Oxo-2H-chromene-3-carbonyl chloride, Potassium hydrosulfide (KSH) | This compound | Core building block |

| Thioester Formation | This compound , Alkyl halide | 3-(Alkylthio)carbonyl-2H-1-benzopyran-2-one | Precursor for cross-coupling reactions |

Precursor for Advanced Heterocyclic Synthesis

The reactivity of the coumarin system, particularly at the C3 and C4 positions, has been extensively exploited for the synthesis of novel heterocyclic systems. nih.govacgpubs.org The 3-acyl and 3-carboxy derivatives of coumarin are particularly useful synthons. ias.ac.inacgpubs.org this compound is expected to be a valuable precursor for the synthesis of sulfur-containing heterocycles fused to the coumarin core.

The thioacid functionality can participate in various cyclization reactions. For example, reaction with appropriately substituted electrophiles could lead to the formation of thiazole, thiadiazole, or other sulfur-containing five- or six-membered rings fused at the 2,3- or 3,4-positions of the coumarin. The synthesis of coumarin-thiazole hybrids has been shown to lead to compounds with interesting biological activities. nih.gov

The following table presents some hypothetical examples of heterocyclic systems that could be accessed from this compound.

| Target Heterocycle | Plausible Reaction Partner | Potential Ring System |

| Thiazolocoumarin | α-Haloketone | Thiazole ring fused to the coumarin |

| Thiadiazolocoumarin | Hydrazonoyl halide | Thiadiazole ring fused to the coumarin |

| Thienocoumarin | α,β-Unsaturated carbonyl compound | Thiophene ring fused to the coumarin |

Development of Chemical Probes and Tags

Coumarin derivatives are renowned for their fluorescent properties and are widely used in the development of chemical probes and labels for biological systems. nih.govmdpi.comrsc.org

Fluorescent Labeling Reagents

The inherent fluorescence of the coumarin scaffold makes its derivatives excellent candidates for fluorescent labeling. mdpi.comencyclopedia.pub The photophysical properties of coumarins, such as their absorption and emission wavelengths, quantum yields, and lifetimes, are often sensitive to their local environment, including polarity and viscosity. mdpi.com

The introduction of a sulfur atom into the coumarin structure can significantly modulate its fluorescent properties. While specific data for this compound is not available, studies on other sulfur-containing coumarins could provide insights. For example, a coumarin-based fluorescent probe has been developed for the differential identification of sulfide and sulfite. nih.gov The thioacid functionality of the target compound could be used to covalently attach the coumarin fluorophore to biomolecules, such as proteins or nucleic acids, through the formation of a thioester or amide bond. The reactivity of the thioacid towards amines to form amides is a well-established transformation. wikipedia.org

The table below summarizes the key features of coumarin-based fluorescent probes and the potential role of the thioacid group.

| Feature | General Property of Coumarin Probes | Potential Influence of the Thioacid Group |

| Fluorescence | Strong fluorescence with high quantum yields. nih.gov | May quench or shift fluorescence, providing a "turn-on" or ratiometric response upon reaction. |

| Environmental Sensitivity | Sensitive to polarity and viscosity of the microenvironment. mdpi.com | The sulfur atom could enhance sensitivity to specific analytes or cellular compartments. |

| Conjugation Chemistry | Typically conjugated via amide or ester linkages. | The thioacid provides an alternative handle for bioconjugation, potentially with different reactivity and stability profiles. |

Mechanistic Probes for Biochemical Pathways (e.g., enzyme active site labeling)

Coumarin-based probes are frequently employed to study biochemical pathways, particularly for assaying the activity of various enzymes like proteases and cytochrome P450s. nih.govmdpi.combohrium.comresearchgate.net These probes are often designed as substrates that release a fluorescent coumarin upon enzymatic cleavage, allowing for sensitive detection of enzyme activity.

This compound could be derivatized to create novel mechanistic probes. The thioacid could be converted into a reactive thioester that can act as an acylating agent, targeting the active site of certain enzymes, such as serine or cysteine proteases. The covalent modification of the enzyme by the coumarin moiety would result in either inhibition of the enzyme or the introduction of a fluorescent tag at the active site, allowing for its visualization and study. The increased acidity of thiocarboxylic acids compared to their carboxylic acid counterparts could influence their reactivity as enzyme inhibitors. wikipedia.org

Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts

Structure-activity relationship (SAR) studies are crucial for the development of new therapeutic agents. The coumarin scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework that can be modified to interact with a wide range of biological targets. researchgate.net Extensive SAR studies have been conducted on coumarin derivatives, revealing key structural features that govern their biological activity, including anti-inflammatory, antimicrobial, and anticancer effects. ijpsr.commdpi.comuniversiteitleiden.nlnih.gov

The introduction of a carbothioic S-acid at the 3-position of the coumarin ring would represent a novel modification for SAR studies. The replacement of an oxygen atom with sulfur can significantly alter the electronic properties, lipophilicity, and hydrogen bonding capabilities of a molecule, which in turn can have a profound impact on its biological activity.

For example, in a study on 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives as inhibitors of cancer cell invasion, it was noted that an aryl ester at the 3-position was preferred over a thioester or an amide for inducing marked biological activity. This suggests that the nature of the functional group at the 3-position is critical. A systematic SAR study of derivatives of this compound, such as its various thioesters and amides, would be highly valuable to understand the influence of the thiocarbonyl moiety on biological activity.

The following table outlines key parameters that would be investigated in an SAR study of this compound class.

| Structural Modification | Parameter to Investigate | Potential Impact on Biological Activity |

| Substitution on the Benzene (B151609) Ring | Electronic effects (electron-donating vs. electron-withdrawing groups) | Modulate the overall electron density of the coumarin system, affecting binding to target proteins. |

| Derivatization of the Thioacid | Formation of thioesters with varying alkyl or aryl groups | Alter lipophilicity, steric bulk, and potential for hydrophobic interactions. |

| Derivatization of the Thioacid | Formation of amides with diverse amines | Introduce new hydrogen bonding donors and acceptors, influencing target recognition. |

Design Principles for Modulating Molecular Recognition

The design of new derivatives based on the this compound scaffold is guided by established structure-activity relationships (SAR). Modifications at various positions on the coumarin ring system can dramatically alter biological activity and target selectivity.

The substituent at the C3 position is a critical determinant of biological function. For antibacterial activity, the presence of a carboxylic acid at the C3 position is often essential; converting it to a carboxamide or removing it entirely can abolish this specific activity. nih.gov Conversely, these same modifications can enhance cytotoxic activity against cancer cell lines. nih.govnih.gov Replacing the carboxylic acid with an aryl ester function is often preferred for inducing marked activity in anti-invasive cancer agents. nih.gov Specifically, for inhibiting enzymes like α-chymotrypsin, ester-type coumarins are significantly more potent inactivators than the corresponding amides. nih.gov

Substitutions on the benzofused ring also play a crucial role in modulating molecular recognition. In the case of NMDA receptor modulators, introducing halogen substituents at the C6 and C8 positions (e.g., 6,8-dibromo or 6,8-diiodo) enhances the inhibitory activity. nih.gov A particularly striking design principle is observed with the addition of a methyl group at the C4 position. This single modification can convert a compound from an inhibitor into a potentiator of NMDA receptor activity, demonstrating the high degree of structural sensitivity in molecular recognition. nih.gov For inhibitors of human leukocyte elastase, the presence of a latent alkylating group, such as a chloromethyl function at the C6 position, is required for irreversible inactivation of certain proteases, while its absence can lead to specific and transient inhibition. nih.gov

These findings underscore a key principle: small molecular changes can lead to significant shifts in biological effect, from altering potency to completely changing the mechanism of action or target selectivity.

| Position | Modification | Effect on Molecular Recognition/Activity | Reference |

|---|---|---|---|

| C3 | Carboxylic Acid | Essential for antibacterial activity. | nih.gov |

| C3 | Conversion to Amide/Ester | Abolishes antibacterial activity but can enhance anticancer and protease inhibition activity. | nih.govnih.govnih.gov |

| C4 | Addition of Methyl Group | Switches activity at NMDA receptors from inhibitory to potentiating. | nih.gov |

| C6 | Chloromethyl Group | Acts as a latent alkylating function for irreversible enzyme inhibition. | nih.govnih.gov |

| C6 & C8 | Di-halogenation (Br, I) | Enhances inhibitory activity at NMDA receptors. | nih.gov |

Applications in Advanced Materials Science

The unique photochemical and structural properties of the coumarin scaffold make it a valuable component in the field of materials science. The this compound, and its analogues, possess characteristics that are being explored for the development of advanced functional materials, including those with tailored optoelectronic properties and as building blocks for complex macromolecular systems.

Exploration of Optoelectronic Properties (e.g., NLO properties)

Coumarin derivatives are renowned for their fluorescent properties, making them excellent candidates for optoelectronic applications such as organic light-emitting diodes (OLEDs), sensors, and fluorescent probes. researchgate.net The introduction of specific functional groups can tune these properties significantly.

A prime example is the development of fluorinated coumarin dyes. The compound 6,8-difluoro-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid is the core of the "Pacific Blue" family of dyes. chemodex.com These dyes exhibit superior fluorescence, with higher quantum yields and increased resistance to photobleaching compared to non-fluorinated analogues. chemodex.com They are strongly fluorescent even at neutral pH and are excitable with the 405 nm violet laser, making them highly valuable as bright blue-fluorescent labels for bioconjugation. chemodex.com The ability to fine-tune the emission and excitation spectra through chemical modification is a key advantage for creating materials for specific optical applications. While nonlinear optical (NLO) properties are an area of active research for many organic chromophores, the strong fluorescence of coumarins is their most widely exploited optoelectronic feature to date.

| Compound/Dye Family | Key Structural Feature | Excitation Max (nm) | Emission Max (nm) | Notable Properties | Reference |

|---|---|---|---|---|---|

| Pacific Blue™ | 6,8-Difluoro-7-hydroxy-coumarin-3-carboxylic acid core | ~403-410 | ~455 | High quantum yield; increased photostability; strong fluorescence at neutral pH. | chemodex.com |

Integration into Polymeric or Supramolecular Systems

The carboxylic acid (or carbothioic acid) moiety is a powerful and versatile functional group for directing the assembly of molecules into larger, ordered structures. Carboxylic acids are well-established building blocks in supramolecular chemistry due to their ability to form robust and directional hydrogen bonds. rsc.org This interaction typically leads to the formation of a cyclic dimer synthon, which can be propagated to create a variety of architectures, including chains, ladders, and complex 2D or 3D networks. rsc.org

The this compound is thus a prime candidate for use as a monomer or building block in the rational design of supramolecular materials. Its rigid, planar coumarin core combined with the strong hydrogen-bonding capability of the acid group allows for predictable self-assembly into well-defined nanostructures. This principle can be harnessed to create functional materials like liquid crystals, gels, or crystalline porous frameworks.

An applied example of this integration is seen in the use of coumarin derivatives as corrosion inhibitors for carbon steel. ajchem-a.com These molecules adsorb onto the metal surface, forming a protective layer that inhibits the corrosive process. ajchem-a.com This physisorption process is a form of integration into a material system, where the coumarin derivative self-organizes at an interface to impart a new function—protection—to the bulk material. The potential to polymerize these units or incorporate them into larger polymer backbones offers a route to materials with combined optical, biological, and mechanical properties.

Future Perspectives and Emerging Research Directions

Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to 2-Oxo-2H-1-benzopyran-3-carbothioic S-acid is a primary research imperative. Current methods for synthesizing thiocarboxylic acids often involve multi-step procedures or the use of hazardous reagents. nih.gov Future research should focus on pioneering novel synthetic strategies that are both high-yielding and sustainable.

One promising approach involves the direct thionation of the readily available 2-oxo-2H-1-benzopyran-3-carboxylic acid. While Lawesson's reagent is a known thionating agent, its application to this specific substrate warrants detailed investigation to optimize reaction conditions and yields. nih.govnih.gov Alternative, milder thionating agents could also be explored.

Furthermore, catalyst-free methodologies, such as the tandem Michael addition/decarboxylation of (thio)coumarin-3-carboxylic acids with various nucleophiles, could be adapted for the synthesis of derivatives of the target compound. rsc.org The use of green chemistry principles, such as employing natural acids or microwave-assisted synthesis, which have been successful in the synthesis of other coumarin (B35378) derivatives, should be a key consideration in developing new protocols. nih.govarabjchem.org A hypothetical, yet plausible, synthetic route could involve the conversion of coumarin-3-carboxylic acid to its corresponding acid chloride, followed by reaction with a sulfur nucleophile like potassium hydrosulfide (B80085). prepchem.comwikipedia.org

Table 1: Potential Catalysts and Reagents for Sustainable Synthesis

| Catalyst/Reagent | Synthetic Approach | Potential Advantages |

| Lawesson's Reagent | Direct thionation of carboxylic acid | One-step conversion |

| Potassium Hydrosulfide | Nucleophilic substitution on acid chloride | Potentially high yielding |

| Natural Acids (e.g., from citrus juice) | Green catalysis | Environmentally friendly, cost-effective |

| Microwave Irradiation | Energy source for reactions | Reduced reaction times, improved yields |

Exploration of Undiscovered Reactivity Patterns

The introduction of a carbothioic S-acid at the C3 position is expected to significantly influence the reactivity of the coumarin scaffold. Thiocarboxylic acids are known to be more acidic than their carboxylic acid counterparts, a property that could be harnessed in various chemical transformations. wikipedia.org Future research should systematically investigate the reactivity of this compound.

Key areas of exploration include its participation in cycloaddition reactions, similar to the [3+2] cycloadditions seen with other 3-substituted coumarins, and its potential for decarboxylative cross-coupling reactions to introduce novel functionalities at the C3 position. frontiersin.orgias.ac.in The unique nucleophilicity of the thiocarboxylate anion could also be exploited in Michael addition reactions and for the synthesis of novel heterocyclic systems. nih.gov Understanding these reactivity patterns will be crucial for unlocking the synthetic potential of this compound.

Advanced In Situ Spectroscopic Studies

To fully comprehend the reaction mechanisms and kinetics associated with the synthesis and reactivity of this compound, the application of advanced in situ spectroscopic techniques is paramount. Techniques such as ReactIR (Fourier Transform Infrared Spectroscopy), in situ NMR (Nuclear Magnetic Resonance), and Raman spectroscopy can provide real-time monitoring of reaction progress, enabling the identification of transient intermediates and the elucidation of reaction pathways.

For instance, in situ FTIR could be employed to monitor the conversion of the carboxylic acid to the thioic acid, tracking the disappearance of the C=O stretch of the carboxyl group and the appearance of characteristic bands for the C=O and S-H of the thioacid. This level of mechanistic detail is invaluable for optimizing reaction conditions and for gaining a fundamental understanding of the compound's chemical behavior.

Synergistic Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research into this compound. Density Functional Theory (DFT) calculations can be used to predict the compound's geometry, electronic structure, and spectroscopic properties, providing a theoretical framework to guide and interpret experimental findings. mdpi.com

Computational studies can also be used to explore potential reaction mechanisms, calculate transition state energies, and predict the regioselectivity of reactions. This in silico screening can help to prioritize experimental efforts and to design more effective synthetic strategies. For example, computational modeling could be used to compare the feasibility of different thionation reagents or to predict the most likely sites of nucleophilic or electrophilic attack on the molecule.

Table 2: Proposed Computational and Experimental Integration

| Research Area | Computational Approach (Example) | Experimental Validation (Example) |

| Synthesis | DFT modeling of reaction pathways | Laboratory synthesis and yield optimization |

| Reactivity | Calculation of frontier molecular orbitals | Trapping of predicted reactive intermediates |

| Spectroscopy | Prediction of IR and NMR spectra | Comparison with experimentally obtained spectra |

Development of Smart Chemical Tools Based on its Reactivity

The unique properties of the thioacid functionality, combined with the inherent characteristics of the coumarin scaffold, suggest that this compound could serve as a platform for the development of novel "smart" chemical tools. For instance, the coumarin core is known for its fluorescent properties, and the introduction of a thioacid could modulate these properties in response to specific chemical or biological stimuli.

Future research could focus on designing and synthesizing derivatives that act as fluorescent probes for the detection of specific analytes or for monitoring biological processes. The reactivity of the thioacid could also be exploited to create targeted drug delivery systems or to develop novel enzyme inhibitors. The hybridization of the coumarin-thioacid scaffold with other heterocyclic moieties, a strategy that has proven successful for other coumarin derivatives, could lead to the discovery of compounds with enhanced biological activities. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-Oxo-2H-1-benzopyran-3-carbothioic S-acid and its derivatives?

The synthesis typically involves cyclocondensation or multi-step functionalization. For example:

- Claisen-Schmidt condensation : Reacting thiocarboxylic acid derivatives with substituted benzaldehydes under acidic conditions to form the coumarin-thioester scaffold .

- Cyclization strategies : Using boron trifluoride diethyl etherate as a catalyst for intramolecular cyclization of keto-acid precursors, yielding the benzopyran core .

- Thioesterification : Introducing the carbothioic S-acid group via reaction with Lawesson’s reagent or P4S10 under inert conditions .

Q. Key Considerations :

| Method | Reagents/Conditions | Yield Range | Reference |